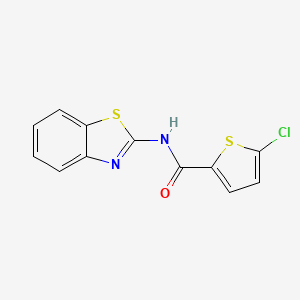

N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Wirkmechanismus

Target of Action

The primary target of N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide, also known as SMR000017422, is Mycobacterium tuberculosis . Benzothiazole derivatives have shown potent inhibitory activity against this bacterium . The compound interacts with the DprE1 target, which plays a crucial role in the survival of the bacterium .

Mode of Action

The compound interacts with its target, DprE1, to inhibit the growth of Mycobacterium tuberculosis .

Biochemical Pathways

The biochemical pathways affected by SMR000017422 are related to the survival and proliferation of Mycobacterium tuberculosis . By inhibiting the function of DprE1, the compound disrupts the bacterium’s ability to survive and proliferate .

Result of Action

The result of SMR000017422’s action is the inhibition of Mycobacterium tuberculosis growth .

Vorbereitungsmethoden

The synthesis of N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with 5-chlorothiophene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane . The reaction is typically carried out at room temperature and yields the desired product after purification.

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .

Analyse Chemischer Reaktionen

N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide can be compared with other benzothiazole derivatives, such as:

N-(1,3-benzothiazol-2-yl)-2-chlorobenzamide: Similar structure but with a different substituent on the benzene ring, leading to different biological activities.

N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide: Contains a sulfonamide group, which can enhance its solubility and biological activity.

N-(1,3-benzothiazol-2-yl)-3-nitrobenzamide: The presence of a nitro group can significantly alter its reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of the benzothiazole and thiophene moieties, which can result in distinct chemical and biological properties .

Biologische Aktivität

N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a benzothiazole moiety and a chlorothiophene structure. Its molecular formula is C15H8ClN3OS3 with a molecular weight of approximately 358.77 g/mol. The unique structural features contribute to its interactions with biological systems, enhancing its pharmacological potential.

Target Interaction

The primary biological target of this compound is DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis . Inhibition of DprE1 disrupts the survival mechanisms of the bacterium, making it a promising candidate for tuberculosis treatment .

Biochemical Pathways

The compound's action leads to significant alterations in biochemical pathways related to bacterial growth and survival. Research indicates that it may also influence metabolic pathways involved in glucose metabolism, suggesting potential applications in metabolic disorders .

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, including multidrug-resistant strains.

- Anticancer Properties : Studies have shown selective cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties.

Comparative Biological Activity Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzothiazole and chlorothiophene moieties | Antimicrobial, anticancer |

| 6-Methylbenzothiazole | Methyl group on benzothiazole ring | Antimicrobial |

| Benzothiophene Derivatives | Variants with different substituents | Anticancer |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Mycobacterium tuberculosis , showing significant inhibition with an IC50 value comparable to standard treatments .

- Cytotoxicity Against Cancer Cells : In vitro studies assessed the compound's cytotoxic effects on various cancer cell lines (e.g., A549, HeLa). Results indicated that it exhibited selective cytotoxicity with IC50 values ranging from 2.02 µM to 13.65 µM . This suggests strong potential for development as an anticancer therapeutic.

Synthesis Methods

The synthesis of this compound typically involves:

- Condensation Reaction : The condensation of 2-aminobenzenethiol with 5-chlorothiophene-2-carboxylic acid using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane.

- Optimization for Industrial Scale : Modern methods may include continuous flow reactors to enhance yield and efficiency .

Future Research Directions

Ongoing research is focused on:

- Exploring the full spectrum of biological activities beyond antimicrobial and anticancer effects.

- Investigating structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.

- Assessing potential for clinical applications in treating resistant infections and cancers.

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2OS2/c13-10-6-5-9(17-10)11(16)15-12-14-7-3-1-2-4-8(7)18-12/h1-6H,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLSXDRFOWQWMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.